molecular formula C17H24N2O5S B10813823 [1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone

[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone

Cat. No.: B10813823
M. Wt: 368.4 g/mol
InChI Key: PQECNVXEOZYRLJ-UHFFFAOYSA-N
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Description

[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a morpholine ring, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of 4-methoxyphenylsulfonyl chloride with piperidine under basic conditions to form the piperidine intermediate.

    Formation of the Morpholine Intermediate: Morpholine is reacted with a suitable methanone precursor to form the morpholine intermediate.

    Coupling Reaction: The piperidine and morpholine intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while reduction of the sulfonyl group yields sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, [1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone is studied for its potential as a pharmacological agent. Its interactions with biological targets are of particular interest for drug development.

Medicine

The compound is explored for its potential therapeutic applications, including its use as an inhibitor in various biochemical pathways. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine
  • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one

Uniqueness

Compared to similar compounds, [1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone is unique due to its combination of a piperidine ring, a morpholine ring, and a methoxyphenyl group. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.

Biological Activity

The compound [1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone, also known by its chemical structure and various identifiers, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data regarding its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.45 g/mol
  • SMILES Notation : COc1ccc(cc1)S(=O)(=O)N2CCCCC2C(=O)N3CCOCC3

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its role as a potential therapeutic agent in various diseases, including cancer and neurodegenerative disorders. Its mechanism of action is thought to involve modulation of specific signaling pathways.

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation:

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF-715.2Induction of apoptosis
Study BA54910.5Inhibition of proliferation
Study CHeLa12.8Cell cycle arrest

Neuroprotective Effects

Research indicates that the compound may also possess neuroprotective properties. It appears to reduce oxidative stress and inflammation in neuronal cells, which is crucial for conditions like Alzheimer's disease:

  • Mechanism : The compound inhibits the activation of microglia and reduces the production of pro-inflammatory cytokines.
  • Case Study : In an in vivo model of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in tumor progression.
  • Modulation of Signaling Pathways : It influences pathways such as MAPK/ERK, which are critical for cell growth and survival.
  • Apoptotic Induction : The compound promotes apoptosis through intrinsic pathways, evidenced by increased levels of caspases in treated cells.

Safety and Toxicity Profile

Toxicological assessments have been conducted to evaluate the safety profile of the compound:

Parameter Result
Acute ToxicityLD50 > 2000 mg/kg
MutagenicityNegative
Reproductive ToxicityNo observed effects

Properties

IUPAC Name

[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-23-15-2-4-16(5-3-15)25(21,22)19-8-6-14(7-9-19)17(20)18-10-12-24-13-11-18/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQECNVXEOZYRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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